Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17995516
InChI: InChI=1S/C17H23NO2/c1-4-20-17(19)16-13(2)10-11-14(3)18(16)12-15-8-6-5-7-9-15/h5-11,13-14,16H,4,12H2,1-3H3
SMILES:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

CAS No.:

Cat. No.: VC17995516

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-3,6-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate -

Specification

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name ethyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate
Standard InChI InChI=1S/C17H23NO2/c1-4-20-17(19)16-13(2)10-11-14(3)18(16)12-15-8-6-5-7-9-15/h5-11,13-14,16H,4,12H2,1-3H3
Standard InChI Key LENIHRXWROTYBP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(C=CC(N1CC2=CC=CC=C2)C)C

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a partially saturated pyridine ring (tetrahydropyridine) with substituents at positions 1, 2, 3, and 6. Key features include:

  • Benzyl group at position 1, enhancing lipophilicity and potential receptor-binding interactions.

  • Ethyl ester at position 2, facilitating hydrolytic stability and serving as a synthetic handle for further modifications.

  • Methyl groups at positions 3 and 6, which may influence ring conformation and steric interactions .

Molecular Properties

PropertyValue/Description
Molecular FormulaC18_{18}H25_{25}NO2_2
Molecular Weight287.40 g/mol
IUPAC NameEthyl 1-benzyl-3,6-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate
Key Functional GroupsEster, tertiary amine, alkyl substituents

Synthetic Strategies and Reaction Pathways

Ring Formation and Functionalization

The tetrahydropyridine core is typically synthesized via cyclization reactions involving α,β-unsaturated carbonyl compounds and amines. For example, siloxy-dienes have been employed in hetero-Diels-Alder reactions with imines to generate substituted tetrahydropyridines . A hypothetical route for the target compound could involve:

  • Formation of the tetrahydropyridine ring via acid-catalyzed cyclization of a pre-organized diene and amine precursor.

  • Benzylation at position 1 using benzyl halides under nucleophilic substitution conditions.

  • Esterification of the carboxylic acid intermediate with ethanol in the presence of H2_2SO4_4 .

Industrial-Scale Production

Industrial synthesis would likely optimize:

  • Catalyst selection (e.g., Lewis acids like BF3_3·OEt2_2) to enhance regioselectivity .

  • Continuous flow processes to improve yield and purity compared to batch methods.

Chemical Reactivity and Derivative Synthesis

Oxidation and Reduction Pathways

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, potentially yielding pyridine or ketone derivatives. For example, chromium-based oxidants convert analogous compounds to aromatic pyridines .

  • Reduction: Catalytic hydrogenation could saturate the remaining double bond, producing a piperidine derivative.

Nucleophilic Substitution

The benzyl group at position 1 may undergo substitution with stronger nucleophiles (e.g., thiols or amines) under acidic conditions, enabling diversification of the N-substituent .

Hydrazine-Mediated Transformations

Reactions with hydrazines under acidic conditions (e.g., BF3_3·OEt2_2/HOAc) yield pyrazoline or pyridazinone derivatives, as observed in structurally related compounds . For instance:

Tetrahydropyridine+HydrazineBF3/HOAcPyrazoline+H2O\text{Tetrahydropyridine} + \text{Hydrazine} \xrightarrow{\text{BF}_3/\text{HOAc}} \text{Pyrazoline} + \text{H}_2\text{O}

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
MPTPLacks ester and methyl groupsNeurotoxicity (Parkinson’s model)
Ethyl 1-benzyl-4,5-dimethyl derivativeMethyl groups at 4,5 positionsAntimicrobial, anticancer
Siloxy-tetrahydropyridinesSiloxy group at position 4Intermediate for carboline synthesis

Challenges and Future Directions

  • Stereochemical Control: The compound’s bioactivity may depend on the stereochemistry at positions 3 and 6, necessitating asymmetric synthesis methods.

  • Metabolic Stability: Ester hydrolysis in vivo could limit therapeutic utility, prompting exploration of prodrug strategies.

  • Target Identification: Computational docking studies are needed to identify putative molecular targets (e.g., kinase or GPCR families).

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